molecular formula C14H11FO2 B1439818 2-Fluoro-5-(4-methylphenyl)benzoic acid CAS No. 1183641-87-3

2-Fluoro-5-(4-methylphenyl)benzoic acid

Cat. No.: B1439818
CAS No.: 1183641-87-3
M. Wt: 230.23 g/mol
InChI Key: IYTVYDHFZDUNIM-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methylphenyl)benzoic acid (CAS No. 1183641-87-3) is a fluorinated benzoic acid derivative with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol. Its structure features a fluorine atom at the 2-position of the benzoic acid core and a 4-methylphenyl substituent at the 5-position (Figure 1). The fluorine atom enhances lipophilicity and electronic effects, while the methylphenyl group contributes to steric bulk and aromatic interactions. These attributes make it a promising candidate in medicinal chemistry, particularly for optimizing membrane permeability and metabolic stability in drug design .

Properties

IUPAC Name

2-fluoro-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTVYDHFZDUNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681116
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183641-87-3
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-methylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 2-fluorobromobenzene), organoboron compound (e.g., 4-methylphenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives .

Scientific Research Applications

2-Fluoro-5-(4-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Substituents Key Properties
This compound C₁₄H₁₁FO₂ -F (C2), -C₆H₄CH₃ (C5) Moderate lipophilicity, balanced steric bulk
2-Fluoro-5-(4-T-butylphenyl)benzoic acid C₁₇H₁₇FO₂ -F (C2), -C₆H₄C(CH₃)₃ (C5) High lipophilicity, significant steric hindrance
2-Fluoro-5-(Trifluoromethyl)benzoic Acid C₈H₄F₄O₂ -F (C2), -CF₃ (C5) High electronegativity, enhanced binding affinity
5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid C₂₀H₁₅FO₃ -F (C2), -C₆H₄OCH₂C₆H₅ (C5) Increased solubility due to benzyloxy group
2-Fluoro-4-(2-methylthiophenyl)benzoic acid C₁₄H₁₁FO₂S -F (C2), -C₆H₄SCH₃ (C4) Thioether enhances electronic modulation

Impact of Substituents on Properties

Lipophilicity and Metabolic Stability

  • 2-Fluoro-5-(4-T-butylphenyl)benzoic acid : The bulky tert-butyl group increases lipophilicity (logP ~3.5) and metabolic stability by shielding the aromatic core from enzymatic oxidation. However, excessive steric bulk may reduce solubility .
  • 2-Fluoro-5-(Trifluoromethyl)benzoic Acid : The -CF₃ group elevates lipophilicity (logP ~2.8) and electronegativity, improving binding to hydrophobic enzyme pockets. This is advantageous in kinase inhibitors but may increase off-target toxicity .
  • This compound : The methyl group offers a balance between lipophilicity (logP ~2.5) and solubility, making it more versatile in drug formulations .

Electronic and Steric Effects

  • Benzyloxy substituents (e.g., 5-(4-Benzyloxyphenyl)-2-fluorobenzoic acid): The electron-donating benzyloxy group increases solubility in polar solvents but may reduce metabolic stability due to oxidative susceptibility .
  • Methylthio substituents (e.g., 2-Fluoro-4-(2-methylthiophenyl)benzoic acid): The sulfur atom introduces resonance effects, altering electronic density and reactivity compared to methylphenyl analogs .

Biological Activity

2-Fluoro-5-(4-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of fluorine atoms can significantly influence the compound's biological activity, pharmacokinetics, and pharmacodynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F O2. Its structure features a benzoic acid moiety substituted with a fluorine atom and a para-methylphenyl group, which may enhance its interaction with biological targets.

PropertyValue
Molecular Weight232.24 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.23

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to molecular targets. This can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.

  • Enzyme Inhibition : Studies suggest that fluorinated compounds can inhibit enzymes by forming stable interactions through hydrogen bonding and van der Waals forces.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
  • Anticancer Properties : Fluorinated benzoic acids have been investigated for their anticancer activities. The presence of the fluorine atom may enhance cytotoxicity against cancer cell lines by disrupting cellular processes or inducing apoptosis.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against pathogenic strains, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that this compound reduced viability in multiple cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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